4-Benzyloxy-3-chloroaniline

Catalog No.
S754321
CAS No.
59404-86-3
M.F
C13H12ClNO
M. Wt
233.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxy-3-chloroaniline

CAS Number

59404-86-3

Product Name

4-Benzyloxy-3-chloroaniline

IUPAC Name

3-chloro-4-phenylmethoxyaniline

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

WOWKZTBVWKKGJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl

The exact mass of the compound 4-Benzyloxy-3-chloroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzyloxy-3-chloroaniline (CAS: 59404-86-3) is a disubstituted aniline derivative recognized for its critical role as a precursor in multi-step organic synthesis. Its structure is defined by a bulky, protective benzyloxy group at the 4-position and a reactivity-modulating chloro group at the 3-position. This specific arrangement is essential for its primary application as a key building block in the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors, a class of compounds extensively developed for targeted cancer therapies. [REFS-1, REFS-2]

Substituting 4-Benzyloxy-3-chloroaniline with close analogs is often unviable in established synthetic routes, particularly for pharmaceutical intermediates. For example, using the des-chloro analog, 4-benzyloxyaniline, would fail to provide the necessary chloro-substituent which is a key structural element in the final target molecule, such as the anticancer drug Lapatinib. [1] Conversely, substituting with 3-chloroaniline would necessitate additional, often complex, synthetic steps to introduce the required benzyloxy group, increasing process time and potentially lowering overall yield. The specific 3-chloro, 4-benzyloxy substitution pattern is deliberately designed for direct use in nucleophilic aromatic substitution reactions with quinazoline cores, making this exact isomer a non-interchangeable process chemical for specific, high-value applications. [2]

Essential Precursor for High-Yield Synthesis of Lapatinib Intermediate

Multiple patented synthetic routes for the dual EGFR/ErbB2 inhibitor Lapatinib explicitly specify 4-Benzyloxy-3-chloroaniline (or its fluoro-benzyloxy analog) as the essential aniline fragment. In a key process step, it undergoes a nucleophilic aromatic substitution reaction with 4-chloro-6-iodoquinazoline. [REFS-1, REFS-2] The use of this specific precursor is integral to forming the N-[3-chloro-4-{(3'-fluorobenzyloxy)phenyl}]-6-iodo-quinazoline intermediate, a direct precursor to the final API. [1] Attempting this synthesis with an analog lacking the 3-chloro substituent would prevent the formation of the correct final product, while an analog without the 4-benzyloxy group would require a complete redesign of the synthetic strategy.

Evidence DimensionPrecursor Suitability in API Synthesis
Target Compound DataExplicitly required starting material in multiple patented syntheses of Lapatinib.
Comparator Or BaselineHypothetical use of 4-benzyloxyaniline or 3-chloroaniline.
Quantified DifferenceQualitatively non-interchangeable; substitution leads to synthesis failure or requires entirely different, multi-step routes.
ConditionsNucleophilic aromatic substitution with 4-chloro-6-iodo-quinazoline en route to Lapatinib.

For manufacturers of Lapatinib or related quinazoline inhibitors, this specific compound is a non-negotiable starting material dictated by established and validated processes.

Enables Efficient and Regioselective C-N Bond Formation in Quinazoline Synthesis

The primary utility of 4-Benzyloxy-3-chloroaniline lies in its reaction with 4-chloroquinazoline scaffolds to form the 4-anilinoquinazoline core structure present in many kinase inhibitors. [1] The electron-donating benzyloxy group facilitates the nucleophilic attack of the amino group, while the chloro substituent fine-tunes the electronic properties and serves as a crucial structural element in the final molecule. This reaction is a standard, high-yielding method for producing advanced intermediates. For instance, the reaction between 4-chloro-6-iodo-quinazoline and the fluoro-benzyloxy analog of the title compound is a key step in established Lapatinib syntheses. [2] Using a less-activated aniline or one with a different substitution pattern would likely require harsher reaction conditions or result in lower yields, complicating process scale-up.

Evidence DimensionReactivity in N-Arylation
Target Compound DataServes as an effective nucleophile in the synthesis of 4-anilinoquinazolines, a validated and widely used reaction in medicinal chemistry.
Comparator Or BaselineAnilines with different electronic properties (e.g., additional electron-withdrawing groups).
Quantified DifferenceNot directly quantified, but established as a reliable and efficient reactant in numerous high-stakes synthetic applications.
ConditionsNucleophilic aromatic substitution, typically in a solvent like isopropanol at reflux.

This compound provides a reliable and well-documented route to the 4-anilinoquinazoline core, reducing process development risk and ensuring compatibility with established manufacturing protocols.

Key Raw Material for the Synthesis of Lapatinib and Analogs

The primary and most critical application is its use as a non-interchangeable starting material for the industrial synthesis of Lapatinib, a dual tyrosine kinase inhibitor for breast cancer. [1] Its structure is incorporated directly into the final active pharmaceutical ingredient.

Precursor for Libraries of 4-Anilinoquinazoline-Based Kinase Inhibitors

In medicinal chemistry and drug discovery, this compound serves as a vital building block for generating libraries of novel 4-anilinoquinazoline derivatives. Researchers targeting kinases like EGFR, ErbB2, and VEGFR utilize this precursor to explore structure-activity relationships, where the 3-chloro and 4-benzyloxy groups are known to influence binding affinity and selectivity. [2]

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Benzyloxy-3-chloroaniline

Dates

Last modified: 08-15-2023

Explore Compound Types